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Compound of Interest

Compound Name: NEU617

Cat. No.: B15622806 Get Quote

A Note on Nomenclature: Initial searches for the compound "NEU617" did not yield a matching

entity. Based on the prominence of "PSMA-617" in related scientific literature and its relevance

to novel cancer therapies, this document will proceed under the well-supported assumption that

the intended compound of interest is PSMA-617.

This technical guide provides an in-depth analysis of PSMA-617, a novel compound at the

forefront of cancer diagnostics and therapeutics, particularly for prostate cancer. Tailored for

researchers, scientists, and drug development professionals, this document outlines the

quantitative data, experimental protocols, and signaling pathways associated with PSMA-617.

Core Data Presentation
The efficacy and binding characteristics of PSMA-617 have been quantified across numerous

studies. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Binding Affinity of PSMA-617
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Parameter Cell Line Value
Measurement
Method

IC50 LNCaP ~5 nM

Competitive binding

against [¹⁷⁷Lu]Lu-

PSMA-617

C4-2 ~5 nM

Competitive binding

against [¹⁷⁷Lu]Lu-

PSMA-617

PC-3 PIP (PSMA-

transfected)

~10-fold higher than

LNCaP/C4-2

Competitive binding

against [¹⁷⁷Lu]Lu-

PSMA-617

22Rv1 27.49 nM
Competition binding

assay

Ki (inhibition constant) LNCaP 2.34 ± 2.94 nM
Competitive cell

binding assay

Kd (dissociation

constant)

Recombinant human

PSMA

0.01 ± 0.01 nM (at

25°C)

Surface Plasmon

Resonance (SPR)

Recombinant human

PSMA

0.1 ± 0.06 nM (at

37°C)

Surface Plasmon

Resonance (SPR)

Table 2: Clinical Efficacy of [¹⁷⁷Lu]Lu-PSMA-617 in
Metastatic Castration-Resistant Prostate Cancer
(mCRPC)
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Clinical Trial Primary Endpoint Result

VISION (Phase III) Overall Survival (OS)

Median OS: 15.3 months with

[¹⁷⁷Lu]Lu-PSMA-617 vs. 11.3

months with standard of care.

Radiographic Progression-

Free Survival (rPFS)

Median rPFS: 8.7 months with

[¹⁷⁷Lu]Lu-PSMA-617 vs. 3.4

months with standard of care.

TheraP (Phase II)
PSA Response Rate (≥50%

decline)

66% with [¹⁷⁷Lu]Lu-PSMA-617

vs. 37% with cabazitaxel.

LuPSMA (Phase II)
PSA Response Rate (≥50%

decline)

57% of patients achieved a

PSA decline of 50% or more.

Key Experimental Protocols
This section details the methodologies for the synthesis, radiolabeling, and in vitro evaluation of

PSMA-617.

Synthesis of PSMA-617 Precursor
The synthesis of the PSMA-617 precursor, which consists of a glutamate-urea-lysine core

linked to a chelator, is a multi-step process typically performed using solid-phase peptide

synthesis (SPPS).

Key Steps:

Resin Loading: The synthesis begins with the attachment of an Fmoc-protected and side-

chain-protected lysine derivative (e.g., Fmoc-Lys(Alloc)-OH) to a solid support resin (e.g., 2-

chlorotrityl chloride resin).

Fmoc Deprotection: The Fmoc protecting group on the alpha-amine of lysine is removed

using a solution of piperidine in a suitable solvent like DMF.

Urea Moiety Formation: The urea linkage is a critical component for PSMA binding. This is

typically achieved by reacting the free amine of the resin-bound lysine with a pre-formed
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isocyanate of a protected glutamate derivative (e.g., di-tert-butyl glutamate). The isocyanate

is often generated in situ using reagents like triphosgene.

Linker and Chelator Conjugation: Following the formation of the Glu-urea-Lys core, a linker

(e.g., aminohexanoic acid - Ahx) and a chelator (e.g., DOTA) are sequentially coupled to the

molecule. This is achieved through standard peptide coupling reactions.

Cleavage and Deprotection: The synthesized compound is cleaved from the resin, and all

protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic

acid (TFA).

Purification: The crude product is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC) to yield the final PSMA-617 precursor.

Radiolabeling of PSMA-617
The PSMA-617 precursor is radiolabeled with various radionuclides for imaging and

therapeutic applications. The following is a general protocol for labeling with Lutetium-177.

Materials:

PSMA-617 precursor

[¹⁷⁷Lu]LuCl₃ solution

Reaction buffer (e.g., sodium acetate or HEPES)

Quenching agent (e.g., DTPA or gentisic acid)

Sterile water and saline

Solid-phase extraction (SPE) cartridge (e.g., C18) for purification

Procedure:

The PSMA-617 precursor is dissolved in sterile water.

The precursor solution is added to a reaction vial containing the reaction buffer.
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The [¹⁷⁷Lu]LuCl₃ solution is added to the vial.

The reaction mixture is incubated at an elevated temperature (e.g., 95-100°C) for a specified

time (e.g., 15-30 minutes).

After incubation, the reaction is quenched by adding a chelating agent to complex any

unbound ¹⁷⁷Lu.

The reaction mixture is purified using an SPE cartridge to separate the radiolabeled product

from unlabeled precursor and impurities.

The final [¹⁷⁷Lu]Lu-PSMA-617 product is eluted, sterilized by filtration, and formulated in a

physiologically compatible solution.

Quality control is performed using techniques like radio-TLC or radio-HPLC to determine

radiochemical purity.

In Vitro Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of unlabeled PSMA-617.

Procedure:

PSMA-expressing prostate cancer cells (e.g., LNCaP) are seeded in a multi-well plate and

allowed to adhere.

The cells are incubated with a constant concentration of radiolabeled PSMA-617 (e.g.,

[¹⁷⁷Lu]Lu-PSMA-617).

Increasing concentrations of unlabeled PSMA-617 are added to the wells to compete with

the radiolabeled ligand for binding to the PSMA receptors.

After incubation, the cells are washed to remove unbound radioactivity.

The cells are lysed, and the amount of bound radioactivity in each well is measured using a

gamma counter.
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The data is plotted as the percentage of specific binding versus the logarithm of the

unlabeled PSMA-617 concentration.

Non-linear regression analysis is used to determine the IC50 value, which is the

concentration of unlabeled PSMA-617 that inhibits 50% of the specific binding of the

radiolabeled ligand.

Signaling Pathways and Mechanism of Action
PSMA-617's therapeutic effect is initiated by its high-affinity binding to the prostate-specific

membrane antigen (PSMA), a transmembrane protein overexpressed on prostate cancer cells.

[1] Upon binding, the PSMA-617-PSMA complex is internalized into the cell.[1] When chelated

to a therapeutic radionuclide like ¹⁷⁷Lu, this internalization delivers a lethal dose of radiation

directly to the cancer cell, causing DNA damage and inducing apoptosis.[1]

Recent research has also elucidated a role for PSMA in modulating intracellular signaling

pathways that promote cancer progression. PSMA's enzymatic activity can cleave glutamate

from substrates, and this extracellular glutamate can activate metabotropic glutamate receptors

(mGluRs) on the cancer cell surface. This, in turn, can trigger the PI3K-Akt-mTOR signaling

pathway, a key driver of cell growth, proliferation, and survival. Furthermore, PSMA has been

shown to interact with scaffolding proteins, redirecting signaling from the MAPK pathway to the

PI3K-Akt pathway.

Below are diagrams illustrating the mechanism of action and the associated signaling

pathways.
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Mechanism of Action of Radiolabeled PSMA-617.
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PSMA-Mediated Activation of the PI3K-Akt-mTOR Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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